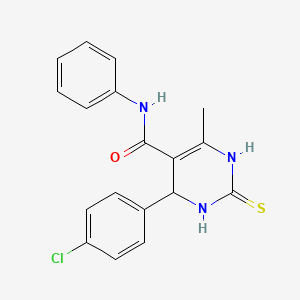

4-(4-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKNQJDFFMZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to target various pathogens such asBotrytis cinerea and Alternaria alternata

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate (atp) by oxidative removal of certain groups. This disruption in ATP production can lead to cellular death and ultimately organism mortality.

Biochemical Pathways

Similar compounds have been found to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain. This inhibition disrupts important cellular biochemical processes, leading to the cessation of growth.

Biological Activity

4-(4-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (CAS RN: 182170-95-2) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.86 g/mol. The structural configuration includes a pyrimidine ring with thioxo and chlorophenyl substituents, which contribute to its pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of similar pyrimidine derivatives. While specific data on this compound's antimicrobial activity is limited, derivatives in the same class have shown promising results against various bacterial strains. For instance, compounds with similar thioxo groups exhibit significant antibacterial effects, indicating that this compound may possess similar properties.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrimidine derivatives can exhibit anti-inflammatory and analgesic activities. For example, compounds with similar structures have been tested for their ability to inhibit inflammatory mediators and pain responses in animal models. Although direct studies on this specific compound are sparse, it is reasonable to hypothesize its involvement in these biological pathways based on structural similarities.

Neuroprotective Activity

A notable study highlighted the neuroprotective effects of pyrimidine derivatives in models of cerebral ischemia. The compound was shown to prolong survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection and stroke therapy . The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Neuroprotective Effects

In a controlled study involving Kunming mice subjected to bilateral common carotid artery occlusion, compounds similar to this compound demonstrated significant neuroprotective activity. The results indicated a marked increase in survival rates at various dosages compared to control groups .

| Dosage (mg/kg) | Survival Time (minutes) |

|---|---|

| 10 | 14.83 ± 0.42 |

| 20 | 14.56 ± 0.38 |

| Control | 8.67 ± 1.12 |

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar functional groups exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. While specific data for this compound's antimicrobial activity were not reported, the trends observed suggest potential efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Chlorophenyl Position Matters :

- The 3-chlorophenyl analog (A10) exhibits superior anti-leishmanial activity compared to the 4-chlorophenyl variant, though direct data for the latter is unavailable .

- 2-Chlorophenyl derivatives (e.g., 8a) show moderate synthetic yields (69%) and high melting points (256–258°C), suggesting stable crystalline structures .

Fluorophenyl vs. Chlorophenyl :

- The 3-fluorophenyl analog demonstrates potent cytotoxicity across cancer cell lines (IC₅₀: 9.9–40.5 µM), highlighting the role of halogen electronegativity in enhancing cellular uptake .

Heterocyclic Substituents: Furan-2-yl derivatives exhibit antioxidant properties, with compound 3c showing notable DPPH radical scavenging (IC₅₀: 0.6 mg/mL) .

Physicochemical Properties

Key Observations:

- N-Aryl Modifications : Replacing the N-phenyl group with 4-fluorophenyl (8c) or 4-methylphenyl (9b) slightly lowers yields (60–67%) but maintains high melting points (~245–264°C), indicating robust thermal stability .

- Thioxo vs. Oxo Groups : The replacement of thioxo (C=S) with oxo (C=O) (e.g., in ) reduces planarity and may alter binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-(4-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide?

- The compound can be synthesized via Biginelli multicomponent reactions using substituted aldehydes, thiourea derivatives, and β-keto esters under acidic conditions. Cyclization of intermediates (e.g., ethyl carboxylates) with thioureas or isoxazolyl thioureas has been demonstrated for analogous pyrimidinecarboxamides .

- Key conditions : Use ethanol or acetic acid as solvents, reflux at 80–100°C for 6–12 hours. Catalysts like HCl or Lewis acids (e.g., FeCl₃) improve yields (typically 60–80%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography is essential for resolving conformational details, such as dihedral angles between the pyrimidine core and substituents (e.g., 12–86° for similar structures) .

- NMR :

- ¹H NMR : Expect signals at δ 2.1–2.5 ppm (methyl groups), δ 6.8–7.6 ppm (aromatic protons), and δ 9.5–10.2 ppm (thioamide NH) .

- ¹³C NMR : Peaks at δ 160–180 ppm confirm the thioxo (C=S) and carboxamide (C=O) groups .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients for purity analysis (>95%) .

Q. What preliminary biological activities are hypothesized for this compound?

- Pyrimidinecarboxamides with thioxo and chlorophenyl groups exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) due to hydrogen bonding with bacterial enzymes .

- The 4-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or functionalization of the pyrimidine core be addressed?

- Regioselective alkylation at the sulfur atom (e.g., forming thioethers) is achieved using allyl bromides or alkyl halides in DMF at 60°C. Steric and electronic factors favor S-alkylation over N-alkylation .

- Example : Allylation of 2-thioxo derivatives yields >85% regioselective thioethers, confirmed by X-ray .

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states for synthesis optimization .

- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., dihydrofolate reductase) by analyzing hydrogen bonds with the thioxo and carboxamide groups .

Q. How do structural modifications (e.g., replacing 4-chlorophenyl with fluorophenyl) impact biological activity?

- SAR studies show that electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position enhance antimicrobial potency by 2–4-fold compared to electron-donating groups (e.g., -OCH₃) .

- Fluorophenyl analogs exhibit improved metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for chlorophenyl) due to reduced cytochrome P450 interactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.